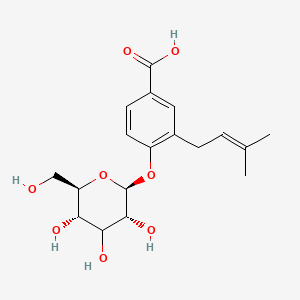
Malaxinic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Malaxinic acid can be synthesized through various chemical processes. One common method involves the extraction from pear fruits using solvents like ethanol and ethyl acetate . The extract is then purified through column chromatography techniques, such as Amberlite XAD-2, Diaion HP-20, and Sephadex LH-20 . High-performance liquid chromatography (HPLC) is used for the final purification step .
Industrial Production Methods
In an industrial setting, this compound is typically isolated from immature pear fruits. The process involves extracting the acidic fraction of the pear fruit using ethanol, followed by purification through multiple chromatography steps . This method ensures a high yield and purity of the compound .
化学反应分析
Types of Reactions
Malaxinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts and specific reaction conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.
科学研究应用
Malaxinic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds.
Biology: Studied for its antioxidant properties and its role in cellular metabolism.
Medicine: Investigated for its potential antifungal, antibacterial, and anticancer effects.
作用机制
Malaxinic acid exerts its effects through various molecular targets and pathways. It is known to inhibit lipid peroxidation, thereby reducing oxidative stress in cells . The compound also interacts with enzymes and proteins involved in cellular metabolism, contributing to its antioxidant and antimicrobial properties .
相似化合物的比较
Malaxinic acid is similar to other phenolic acids found in pears, such as chlorogenic acid and arbutin . it is unique due to its isoprenylated structure, which enhances its biological activity . Other similar compounds include:
Chlorogenic acid: Known for its antioxidant and anti-inflammatory properties.
Arbutin: Used in skin-whitening products and has antibacterial effects.
Coumaroyl quinic acid: Exhibits antioxidant and antimicrobial activities.
属性
分子式 |
C18H24O8 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
3-(3-methylbut-2-enyl)-4-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)3-4-10-7-11(17(23)24)5-6-12(10)25-18-16(22)15(21)14(20)13(8-19)26-18/h3,5-7,13-16,18-22H,4,8H2,1-2H3,(H,23,24)/t13-,14-,15?,16-,18-/m1/s1 |
InChI 键 |
ZTHSABILDCCHJR-YPXAWNOCSA-N |
手性 SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)CO)O)O)O)C |
规范 SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


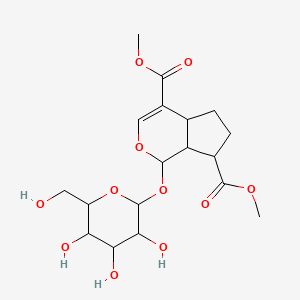
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
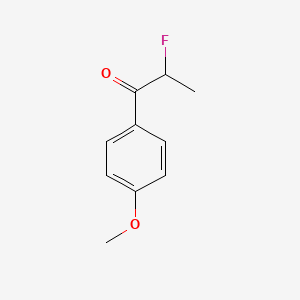
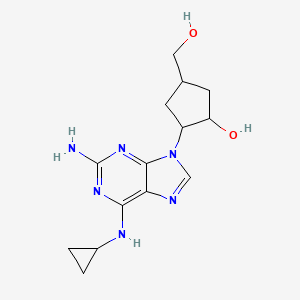
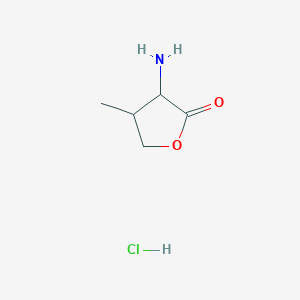
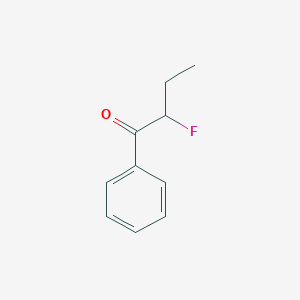
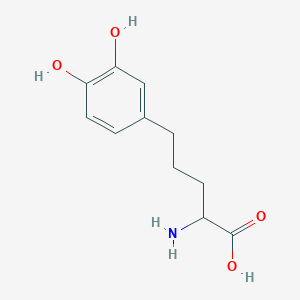
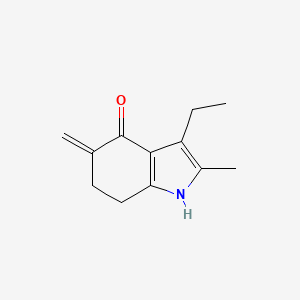
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
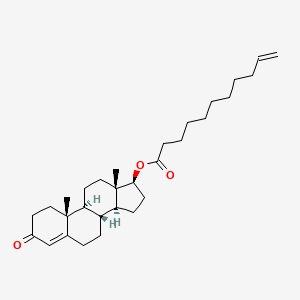
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
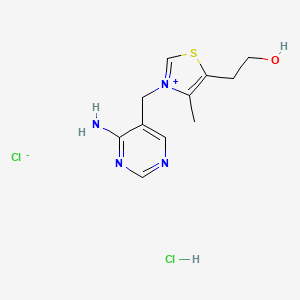
![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)

